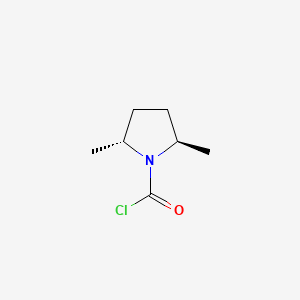
2-Butanol,1,4-dibromo-, 2-acetate, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is a chemical compound with the molecular formula C6H10Br2O2 It is a derivative of 2-butanol, where the hydroxyl group is acetylated, and bromine atoms are introduced at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- typically involves the bromination of 2-butanol followed by acetylation. The process can be summarized as follows:
Bromination: 2-Butanol is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 4 positions.
Acetylation: The resulting 1,4-dibromo-2-butanol is then reacted with acetic anhydride (CH3CO)2O in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-butanol derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-butanol derivatives with different substituents.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanol,1,4-dibromo-, 2-acetate, (2S)- depends on its chemical structure and the specific reactions it undergoes. The bromine atoms and acetate group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its acetate group can be hydrolyzed to release acetic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-butanol: Similar structure but lacks the acetate group.
2-Butanol, 1,4-dibromo-: Similar structure but without the acetate group.
1,4-Dibromo-2,3-butanediol: Contains an additional hydroxyl group.
Uniqueness
2-Butanol,1,4-dibromo-, 2-acetate, (2S)- is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[(2S)-1,4-dibromobutan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-5(9)10-6(4-8)2-3-7/h6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIOAXQXLNVCN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CCBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)




![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)


![5-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573357.png)


